molecular formula C19H15NO3 B311617 4-(Acetylamino)phenyl 1-naphthoate

4-(Acetylamino)phenyl 1-naphthoate

Cat. No.: B311617
M. Wt: 305.3 g/mol
InChI Key: WVVWZYZTIPYZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 1-naphthoate is an ester derivative of 1-naphthoic acid, featuring an acetylamino-substituted phenyl group. The acetylamino group (-NHCOCH₃) introduces electron-donating characteristics via resonance, which may influence reactivity, solubility, and biological interactions. This compound is hypothesized to share applications with other naphthoate esters in medicinal chemistry, catalysis, or materials science .

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

(4-acetamidophenyl) naphthalene-1-carboxylate

InChI

InChI=1S/C19H15NO3/c1-13(21)20-15-9-11-16(12-10-15)23-19(22)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,20,21)

InChI Key

WVVWZYZTIPYZRA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group impacts among 4-(Acetylamino)phenyl 1-naphthoate and related compounds:

Compound Name Substituent on Phenyl Group Molecular Formula Key Functional Features
This compound Acetylamino (-NHCOCH₃) Not explicitly reported (inferred: C₁₉H₁₅NO₃) Electron-donating group; potential for hydrogen bonding
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 1-naphthoate Carbohydrazonoyl + anilinocarbothioyl C₂₅H₁₉N₃O₂S Thiourea and hydrazone motifs; sulfur introduces polarity
4-Nitrophenyl 1-naphthoate Nitro (-NO₂) C₁₇H₁₁NO₄ Strong electron-withdrawing group; enhances electrophilicity
Methyl 1-bromo-2-naphthoate Bromo (on naphthalene) + methyl ester C₁₂H₉BrO₂ Halogen substituent; potential for cross-coupling reactions
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 1-naphthoate Benzisothiazolyl amino + piperidinylmethyl C₃₀H₂₇N₃O₄S Bulky, heterocyclic substituent; enhances steric hindrance

Physicochemical Properties

  • Solubility: The acetylamino group in this compound likely improves solubility in polar solvents compared to nitro () or bromo () analogs. However, the carbohydrazonoyl-thiourea substituent in ’s compound may exhibit higher polarity due to sulfur and nitrogen content .
  • Stability: Electron-withdrawing groups (e.g., -NO₂ in ) increase ester hydrolysis rates, whereas electron-donating groups (e.g., -NHCOCH₃) may slow hydrolysis, enhancing stability in biological environments .
  • Collision Cross-Section (CCS): The compound in has predicted CCS values (e.g., 248.2 Ų for [M+H]⁺), which could aid in mass spectrometry-based identification. No such data is reported for this compound .

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